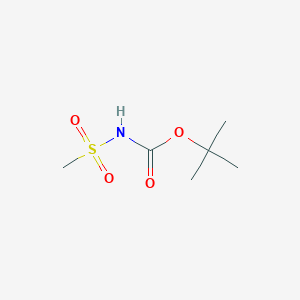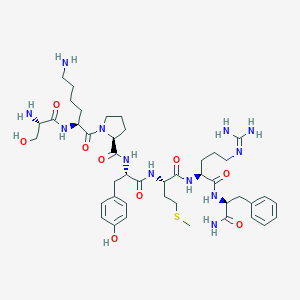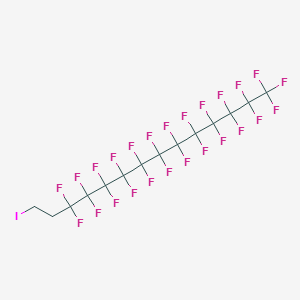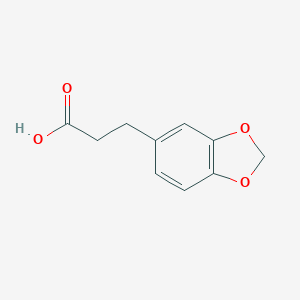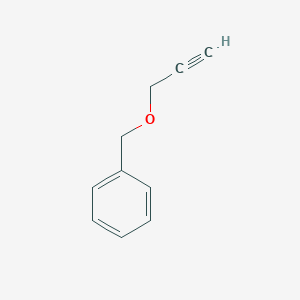
苄基炔丙醚
概述
描述
Benzyl propargyl ether (BPE) is an ether compound belonging to the class of alkyl propargyl ethers. It is a colorless liquid with a faint aromatic odor, and is soluble in most organic solvents. BPE is used in a variety of applications, including as a reagent in organic synthesis, in the production of polymers, and as a surfactant. BPE has also been studied for its potential use in a variety of scientific research applications.
科学研究应用
有机合成
苄基炔丙醚是有机合成中的重要中间体。 它被用于将炔丙基引入小分子构建块中,这些构建块随后可以进一步加工成更复杂的结构 . 该化合物在炔丙基化构建块和中间体的合成中尤其有用,作为创建复杂分子结构的反应序列中的一个战略步骤 .
药物研究
在药物研究中,苄基炔丙醚作为各种药物化合物的合成前体发挥着至关重要的作用。 它形成取代的碳环芳香族化合物的能力对于开发新药和研究它们的性质尤其重要 .
材料科学
苄基炔丙醚用于材料科学中合成新型材料。 它在创建取代的碳环芳香族化合物方面的应用对于开发具有特定性质的新材料至关重要,例如增强的强度、柔韧性或热稳定性 .
化学工程
在化学工程领域,苄基炔丙醚用于合成在过程工程和化学过程开发中具有应用的化合物。 它在创建取代的碳环芳香族化合物方面的作用对于化学制造技术的进步具有重要意义 .
生物化学
生物化学的进步已经见证了苄基炔丙醚在合成5-脂氧合酶等酶的抑制剂中的应用。 这些抑制剂在治疗哮喘和关节炎等疾病方面具有潜在的治疗应用 .
环境科学
虽然没有直接报道苄基炔丙醚在环境科学中的具体应用,但它在合成化合物方面的作用可以扩展到环境应用。 例如,开发新材料或化学物质可以导致更环保的过程或产品 .
有机化学中的保护基团
苄基炔丙醚可用于在化学反应过程中保护羟基。 苄基是一个常见的保护基团,可以在所需反应完成后将其去除,确保敏感官能团的完整性
作用机制
Target of Action
Benzyl propargyl ether is a propargyl derivative It is used in the synthesis of substituted carbocyclic aromatic compounds and pharmaceutical compounds , suggesting that its targets could be enzymes or receptors involved in these biochemical pathways.
Mode of Action
It’s known that benzyl ethers can be generated using the williamson ether synthesis . This process involves the initial deprotonation of the alcohol and subsequent reaction with benzyl bromide . The compound may interact with its targets through similar chemical reactions, leading to changes in the target molecules.
Biochemical Pathways
Benzyl propargyl ether is involved in the synthesis of substituted carbocyclic aromatic compounds and pharmaceutical compounds The synthesis process typically involves reactions such as deprotonation, substitution, and protection/deprotection of functional groups .
Pharmacokinetics
It’s known to be soluble in chloroform , which suggests that it may have good bioavailability due to its solubility in organic solvents.
Result of Action
Its use in the synthesis of substituted carbocyclic aromatic compounds and pharmaceutical compounds suggests that it may contribute to the formation of these complex structures, potentially leading to various biological effects depending on the specific compounds synthesized.
Action Environment
The action of Benzyl propargyl ether can be influenced by various environmental factors. For instance, its stability under recommended storage conditions suggests that it may be sensitive to factors such as temperature and exposure to oxidizing agents . Furthermore, its solubility in chloroform indicates that its action and efficacy may be influenced by the solvent environment.
安全和危害
Benzyl propargyl ether is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, wearing protective equipment, and ensuring adequate ventilation .
属性
IUPAC Name |
prop-2-ynoxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-2-8-11-9-10-6-4-3-5-7-10/h1,3-7H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQVEXAFKDWGOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426059 | |
| Record name | Benzyl propargyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4039-82-1 | |
| Record name | Benzyl propargyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(prop-2-yn-1-yloxy)methyl]benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

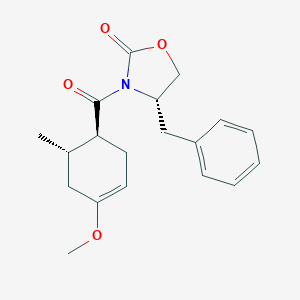
![6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B120931.png)





